molecular formula C17H28N2O3 B2575339 1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea CAS No. 2320573-36-0

1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea

Cat. No.: B2575339
CAS No.: 2320573-36-0
M. Wt: 308.422
InChI Key: JZAVYSQDSKOBNR-UHFFFAOYSA-N
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Description

1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea is a urea derivative featuring two 7-oxaspiro[3.5]nonane moieties linked via a urea group. The 7-oxaspiro[3.5]nonane core confers conformational rigidity, which is advantageous in drug design and material science due to enhanced binding specificity and stability.

Properties

IUPAC Name

1,3-bis(7-oxaspiro[3.5]nonan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c20-15(18-13-9-16(10-13)1-5-21-6-2-16)19-14-11-17(12-14)3-7-22-8-4-17/h13-14H,1-12H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAVYSQDSKOBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)NC(=O)NC3CC4(C3)CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea typically involves the reaction of 7-oxaspiro[3.5]nonan-2-ylamine with phosgene or a suitable isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

    Starting Materials: 7-oxaspiro[3.5]nonan-2-ylamine and phosgene or isocyanate.

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures (0-5°C) to control the reactivity of phosgene or isocyanate.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to handle the starting materials and control the reaction conditions.

    Automation: Automated systems ensure precise control over temperature, pressure, and reaction time.

    Purification and Quality Control: Industrial purification methods such as crystallization, distillation, and chromatography are employed to achieve high purity. Quality control measures are implemented to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Features and Applications
This compound* Inferred: C₁₈H₂₈N₂O₃ ~320 (estimated) Urea, two 7-oxaspiro rings N/A Research focus: Rigid scaffold for drug design
3-{7-oxaspiro...phenyl}urea (BK64021) C₁₆H₁₉F₃N₂O₂ 328.33 Urea, trifluoromethylphenyl 2320174-75-0 Enhanced lipophilicity due to CF₃ group; research applications
3-Phenyl-7-oxa-2-azaspiro...nonan-1-one C₁₃H₁₅NO₂ 217.26 Ketone, phenyl, aza-spiro ring 1909313-86-5 Pharmaceutical building block; aromatic interactions
tert-Butyl N-[2-(hydroxymethyl)...carbamate C₁₄H₂₅NO₄ 271.40 Carbamate, hydroxymethyl 2408976-25-8 Synthetic intermediate; protective group strategy
(7-oxaspiro[3.5]nonan-2-yl)methanol C₉H₁₆O₂ 156.23 Methanol N/A Solubility studies; simpler functionalization

*Note: The target compound’s molecular weight is estimated based on similar spiro-urea derivatives.

Key Comparative Insights

Functional Group Impact: Urea vs. This makes them more suitable for targeting biological systems reliant on hydrogen-bond interactions, such as kinase inhibitors or urea transporters .

Spiro Ring Modifications :

  • Oxa vs. Aza Rings : The 7-oxaspiro ring (oxygen-containing) in the target compound and BK64021 contrasts with the aza-spiro ring (nitrogen-containing) in ’s 3-phenyl derivative. Aza rings may introduce basicity, altering solubility and reactivity in synthetic pathways .

Applications: Pharmaceuticals: The phenyl-ketone derivative () is explicitly noted for drug candidate synthesis, while urea derivatives are often explored for enzyme inhibition .

Research Findings and Trends

  • Synthetic Utility: Spiro compounds are prized for their synthetic versatility. For example, tert-butyl carbamate derivatives () are intermediates in peptide synthesis, while methanol-substituted spiro compounds () serve as precursors for further functionalization .
  • Biological Relevance : Urea-based spiro compounds (e.g., BK64021) are under investigation for their bioactivity, leveraging the urea motif’s affinity for biomolecular targets .

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